molecular formula C18H15N3O2S2 B12487222 (4R,7S)-3-hydroxy-7-(thiophen-2-yl)-4-(thiophen-3-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

(4R,7S)-3-hydroxy-7-(thiophen-2-yl)-4-(thiophen-3-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B12487222
M. Wt: 369.5 g/mol
InChI Key: CICVUTPLLUWNMK-XLLULAGJSA-N
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Description

(7S)-7-(thiophen-2-yl)-4-(thiophen-3-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex organic compound featuring a pyrazoloquinoline core substituted with thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-7-(thiophen-2-yl)-4-(thiophen-3-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The choice of industrial methods depends on factors like cost, availability of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(7S)-7-(thiophen-2-yl)-4-(thiophen-3-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the thiophene rings.

Scientific Research Applications

Chemistry

In chemistry, (7S)-7-(thiophen-2-yl)-4-(thiophen-3-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.

Medicine

In medicine, (7S)-7-(thiophen-2-yl)-4-(thiophen-3-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione may exhibit pharmacological properties that could be harnessed for therapeutic purposes. Research is ongoing to determine its efficacy and safety in various medical applications.

Industry

In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of (7S)-7-(thiophen-2-yl)-4-(thiophen-3-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazoloquinoline derivatives and thiophene-substituted molecules. Examples are:

  • Pyrazolo[3,4-b]quinoline-3,5-dione
  • 7-(thiophen-2-yl)-4-(thiophen-3-yl)-quinoline

Uniqueness

What sets (7S)-7-(thiophen-2-yl)-4-(thiophen-3-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione apart is its specific substitution pattern and stereochemistry. These features confer unique chemical and physical properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H15N3O2S2

Molecular Weight

369.5 g/mol

IUPAC Name

(7S)-7-thiophen-2-yl-4-thiophen-3-yl-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C18H15N3O2S2/c22-12-7-10(13-2-1-4-25-13)6-11-15(12)14(9-3-5-24-8-9)16-17(19-11)20-21-18(16)23/h1-5,8,10,14H,6-7H2,(H3,19,20,21,23)/t10-,14?/m0/s1

InChI Key

CICVUTPLLUWNMK-XLLULAGJSA-N

Isomeric SMILES

C1[C@@H](CC(=O)C2=C1NC3=C(C2C4=CSC=C4)C(=O)NN3)C5=CC=CS5

Canonical SMILES

C1C(CC(=O)C2=C1NC3=C(C2C4=CSC=C4)C(=O)NN3)C5=CC=CS5

Origin of Product

United States

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